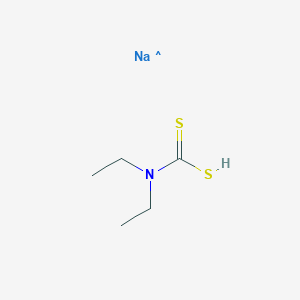

二乙基二硫代氨基甲酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

它是一种淡黄色的水溶性盐,通常用作过渡金属离子的螯合剂,以及除草剂和硫化剂的前体 。该化合物也以其在化学、生物学、医学和工业等各个领域的应用而闻名。

作用机制

二硫代氨基甲酸钠是一种螯合剂,可将有毒金属从组织中动员出来。它是双硫仑的主要代谢物,双硫仑可抑制醛脱氢酶 (ALDH)。 这种抑制会导致乙醛的积累,当饮酒时会引起令人不悦的影响 . 在癌症治疗中,二硫代氨基甲酸钠抑制 NF-kB 信号传导、蛋白酶体活性、ALDH 活性,诱导内质网应激和自噬,并靶向癌干细胞 .

科学研究应用

二硫代氨基甲酸钠具有广泛的科学研究应用:

生化分析

Biochemical Properties

Sodium diethyldithiocarbamate interacts with various enzymes and proteins. It inhibits superoxide dismutase , which can have both antioxidant and oxidant effects on cells . It also reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms .

Cellular Effects

Sodium diethyldithiocarbamate has been shown to have effects on various types of cells and cellular processes. It inhibits superoxide dismutase, which can both have antioxidant and oxidant effects on cells, depending on the time of administration . It also has been shown to stimulate oxidative stress, adaptive response of GSH-related enzymes, and apoptosis .

Molecular Mechanism

Sodium diethyldithiocarbamate exerts its effects at the molecular level through various mechanisms. It reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms . Other more complicated bonding modes are known including binding as unidentate ligand and a bridging ligand using one or both sulfur atoms .

Temporal Effects in Laboratory Settings

The effects of Sodium diethyldithiocarbamate over time in laboratory settings have been observed. It was discovered 35 years ago for the specific treatment of nickel carbonyl poisoning . Since then, its therapeutic efficacy has been reported for many disorders .

Dosage Effects in Animal Models

The effects of Sodium diethyldithiocarbamate vary with different dosages in animal models. For instance, the toxicity of Sodium diethyldithiocarbamate in rats was reported after i.p. administration of 1500mg/kg as safe in experimental animals .

Metabolic Pathways

Sodium diethyldithiocarbamate is involved in various metabolic pathways. It has been identified as a metabolite of disulfiram . It also has a tendency to inhibit the nephrotoxicity induced by cisplatin in mice and also its effect over the organ distribution and excretion of cadmium .

Transport and Distribution

Sodium diethyldithiocarbamate is transported and distributed within cells and tissues. It is highly effective in mobilizing Cd from kidney and spleen, but less effective in removing it from the liver .

Subcellular Localization

It is known that Sodium diethyldithiocarbamate is a chelating agent and can form complexes with various metal ions .

准备方法

二硫代氨基甲酸钠通常通过在氢氧化钠存在下,用二乙胺处理二硫化碳来合成。 该反应可表示如下 :

CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O

该化合物通常从水中结晶为三水合物 NaS2CN(C2H5)2·3H2O。 无水盐和三水合物通常可以互换使用 {_svg_3}.

化学反应分析

二硫代氨基甲酸钠会发生各种化学反应,包括:

-

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

-

烷基化: : 二硫代氨基甲酸钠可以被烷基化,即使用二氯甲烷:

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

-

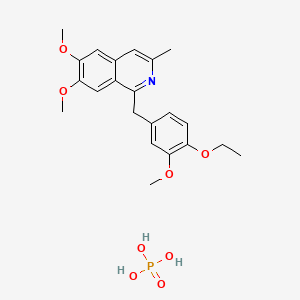

络合物形成: : 二硫代氨基甲酸钠与许多金属盐反应,形成过渡金属二硫代氨基甲酸酯络合物。 配体通过两个硫原子配位 {_svg_4}.

相似化合物的比较

二硫代氨基甲酸钠属于二硫代氨基甲酸酯家族,该家族包括其他化合物,例如:

福美铁: N,N-二甲基二硫代氨基甲酸酯,用作杀菌剂.

福美双: 另一种 N,N-二甲基二硫代氨基甲酸酯,用作杀菌剂.

福美锌: 与福美双类似,用作杀菌剂.

代森锰锌: 乙烯双(二硫代氨基甲酸酯),用作杀菌剂.

二硫代氨基甲酸钠因其在医学中的特定应用而独一无二,特别是在 HIV 研究和癌症治疗中,这些应用在其他二硫代氨基甲酸酯中并不常见 .

属性

CAS 编号 |

148-18-5 |

|---|---|

分子式 |

C5H11NNaS2 |

分子量 |

172.3 g/mol |

IUPAC 名称 |

sodium;N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8); |

InChI 键 |

PFNYKXQYOYYJAU-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=S)[S-].[Na+] |

手性 SMILES |

CCN(CC)C(=S)[S-].[Na+] |

规范 SMILES |

CCN(CC)C(=S)S.[Na] |

外观 |

Solid powder |

颜色/形态 |

Crystals from ethanol Yellow to green liquid at 20 °C and 1013 hPa (solution in water) |

密度 |

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink 1.1 g/cu cm at 20 °C/20 °C Relative density (water = 1): 1.1 |

熔点 |

203 °F (NTP, 1992) 95 °C 90-102 °C |

Key on ui other cas no. |

148-18-5 |

物理描述 |

Sodium diethyldithiocarbamate appears as odorless white or slightly brown or slightly pink crystals. (NTP, 1992) Crystals; [ICSC] WHITE CRYSTALS. |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

147-84-2 (Parent) |

保质期 |

Stable under recommended storage conditions. /Sodium diethyldithiocarbamate trihydrate/ Aqueous solutions decompose slowly. |

溶解度 |

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992) Soluble in water Soluble in alcohol Solubility in water: soluble |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

蒸汽密度 |

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 5.9 (Air = 1) Relative vapor density (air = 1): 5.9 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

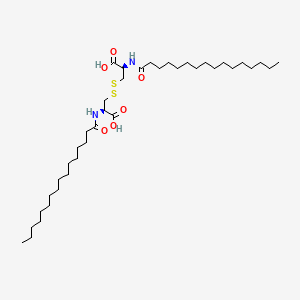

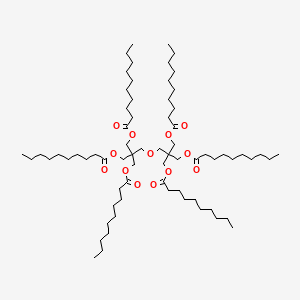

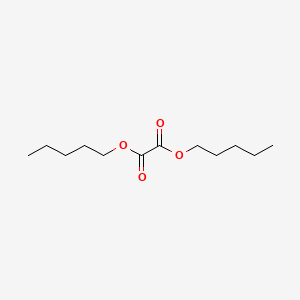

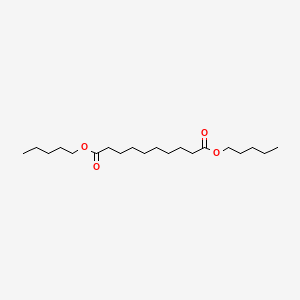

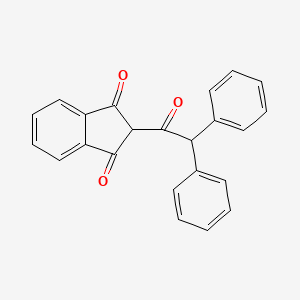

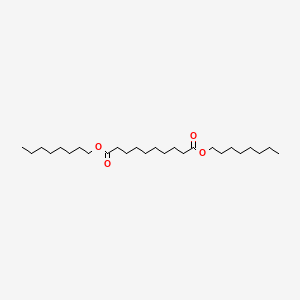

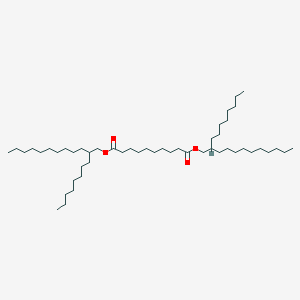

Feasible Synthetic Routes

Q1: How does sodium diethyldithiocarbamate interact with metals?

A1: Sodium diethyldithiocarbamate forms lipophilic chelates with various metals, including nickel, cadmium, copper, and manganese. [, , , ] This chelation occurs through the formation of stable four-membered ring complexes. []

Q2: How does this chelation affect the distribution of metals in biological systems?

A2: The lipophilic nature of the metal-diethyldithiocarbamate complexes facilitates their transport across cellular membranes, including those in the gills, intestines, and placenta. [, , ] This can lead to increased uptake of certain metals in tissues, as observed with nickel and cadmium in animal studies. [, ]

Q3: What are the downstream effects of sodium diethyldithiocarbamate's interaction with copper?

A3: Sodium diethyldithiocarbamate can inhibit dopamine-beta-hydroxylase by chelating copper, which is a cofactor for this enzyme. [, ] This inhibition can impact catecholamine metabolism and has been linked to developmental anomalies in mice embryos. []

Q4: What is the molecular formula and weight of sodium diethyldithiocarbamate?

A4: The molecular formula of sodium diethyldithiocarbamate is C5H10NS2Na, and its molecular weight is 171.27 g/mol.

Q5: How does sodium diethyldithiocarbamate perform as a corrosion inhibitor?

A5: Sodium diethyldithiocarbamate acts as a corrosion inhibitor for metals like N80 steel in acidic environments. [] Its effectiveness is influenced by factors like concentration, pH, and the presence of other chemicals. [, ]

Q6: What is the role of sodium diethyldithiocarbamate in chemical synthesis?

A6: Sodium diethyldithiocarbamate serves as an activator in Michael addition reactions, particularly in carbohydrate chemistry. [] It facilitates the addition of various nucleophiles to 2-nitroglycals, leading to the formation of thioglycosides with high stereoselectivity. []

Q7: How has computational chemistry been used to study sodium diethyldithiocarbamate?

A7: Density Functional Theory (DFT) calculations have been employed to study the interaction of sodium diethyldithiocarbamate with transition metals like chromium and iron. [] These calculations provide insights into the stability and dissociation energies of metal-DDC complexes, aiding in understanding their formation and behavior. []

Q8: What is the impact of sodium diethyldithiocarbamate on the immune system?

A8: Sodium diethyldithiocarbamate exhibits immunomodulatory properties. It has been shown to enhance macrophage activity and boost specific T cell responses in mice, suggesting potential for enhancing immune responses. []

Q9: Are there any concerns regarding the toxicity of sodium diethyldithiocarbamate?

A9: While sodium diethyldithiocarbamate shows promising activities, toxicological considerations are crucial. Studies in rats revealed potential nephrotoxicity associated with repeated administration of cisplatin, which could be mitigated by sodium diethyldithiocarbamate and other protective measures. []

Q10: What analytical techniques are commonly used to detect and quantify sodium diethyldithiocarbamate?

A10: Several analytical methods are available for studying sodium diethyldithiocarbamate. High-performance liquid chromatography (HPLC) is frequently employed to determine its concentration, while spectroscopic techniques like UV-Vis spectroscopy provide insights into its complexation behavior. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1670709.png)